molecular formula C17H21N5O3S2 B4313793 Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-YL)sulfanyl]acetamido}propanoate

Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-YL)sulfanyl]acetamido}propanoate

Cat. No.: B4313793
M. Wt: 407.5 g/mol
InChI Key: RPNDVTXUFKIAQC-UHFFFAOYSA-N
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Description

Methyl S-benzyl-N-{[(4,6-diaminopyrimidin-2-yl)thio]acetyl}cysteinate: is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfur-containing functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-YL)sulfanyl]acetamido}propanoate typically involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:

    Formation of the pyrimidine core: This can be achieved through the reaction of appropriate amines with thiourea under controlled conditions.

    Cysteine conjugation: The cysteine moiety is introduced through a nucleophilic substitution reaction, where the thiol group of cysteine reacts with the thioacetylated pyrimidine.

    Benzylation: The final step involves the benzylation of the sulfur atom using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl S-benzyl-N-{[(4,6-diaminopyrimidin-2-yl)thio]acetyl}cysteinate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the pyrimidine ring can be reduced to amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Its unique structure allows it to be used as a probe in studying biochemical pathways involving sulfur-containing compounds.

    Industrial Applications: It can be used in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-YL)sulfanyl]acetamido}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl S-benzyl-N-{[(4,6-diaminopyrimidin-2-yl)thio]acetyl}glycinate
  • Methyl S-benzyl-N-{[(4,6-diaminopyrimidin-2-yl)thio]acetyl}alaninate
  • Methyl S-benzyl-N-{[(4,6-diaminopyrimidin-2-yl)thio]acetyl}serinate

Uniqueness

Methyl S-benzyl-N-{[(4,6-diaminopyrimidin-2-yl)thio]acetyl}cysteinate is unique due to the presence of the cysteine moiety, which introduces additional functional groups and potential for forming disulfide bonds. This makes it more versatile in biological applications compared to its analogs.

Properties

IUPAC Name

methyl 3-benzylsulfanyl-2-[[2-(4,6-diaminopyrimidin-2-yl)sulfanylacetyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S2/c1-25-16(24)12(9-26-8-11-5-3-2-4-6-11)20-15(23)10-27-17-21-13(18)7-14(19)22-17/h2-7,12H,8-10H2,1H3,(H,20,23)(H4,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNDVTXUFKIAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSCC1=CC=CC=C1)NC(=O)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-YL)sulfanyl]acetamido}propanoate
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Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-YL)sulfanyl]acetamido}propanoate
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Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-YL)sulfanyl]acetamido}propanoate
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Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-YL)sulfanyl]acetamido}propanoate
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Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-YL)sulfanyl]acetamido}propanoate
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Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-YL)sulfanyl]acetamido}propanoate

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